1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, chlorobenzene, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to benzyl alcohol.
Reagents and Conditions: Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific application and context.
Comparison with Similar Compounds
1-(Benzyloxy)-2-chloro-3-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C14H10ClF3O |
---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
2-chloro-1-phenylmethoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3O/c15-13-11(14(16,17)18)7-4-8-12(13)19-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
NJSRXPWGQGUEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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